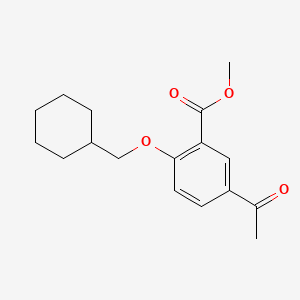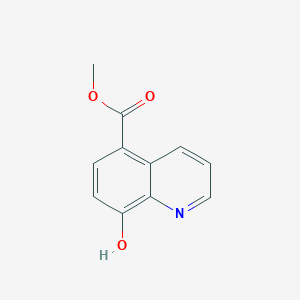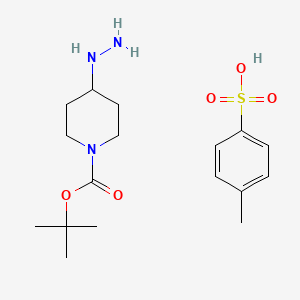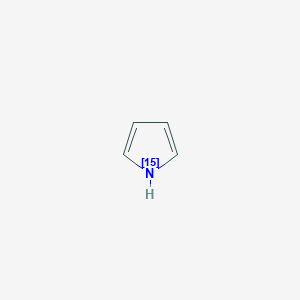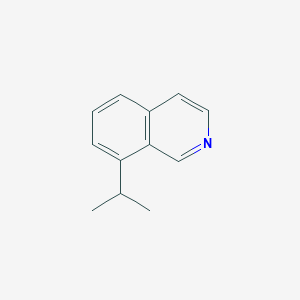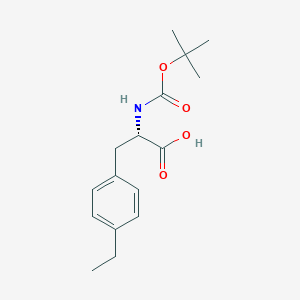
Dolichol 18
説明
Dolichols are long-chain unsaturated polyisoprenoids found in all eukaryotic cells. They consist of 15 to 23 isoprenic units, with variations depending on the species. In animals, dolichols are widely distributed within different cellular compartments, including plasma membranes, peroxisomes, Golgi vesicles, and lysosomes. These compounds serve multiple functions, such as acting as lipid carriers for sugars involved in protein glycosylation .
Synthesis Analysis
The biosynthesis of dolichols involves a series of enzymatic steps. One key enzyme responsible for dolichol synthesis is cis-prenyltransferase . This enzyme catalyzes the formation of dolichol with a chain length around C80 . The gene encoding this enzyme has been identified in plants (e.g., Arabidopsis thaliana) .
Molecular Structure Analysis
Dolichols have a long hydrocarbon tail composed of isoprene units. Their structure includes a polyisoprenoid backbone with a double bond, making them unsaturated. The specific length of the hydrocarbon chain varies, but it typically ranges from C15 to C23 .
Chemical Reactions Analysis
Dolichols can undergo various chemical modifications, including phosphorylation, esterification, and glycosylation. These modifications influence their localization and function within the cell. For instance, dolichols participate in protein glycosylation, affecting protein trafficking in the endoplasmic reticulum .
Physical And Chemical Properties Analysis
科学的研究の応用
Diagnostic Potential in Congenital Disorders
Dolichol 18 (Dol18) has been identified as a potential biomarker for certain types of congenital disorders of glycosylation (CDG), which are not detectable by standard screening methods. The ratio of Dol18 to Dol19 in urine and tissue samples can be significantly higher in patients with mutations in the NUS1 gene compared to controls, suggesting its potential role in diagnostics for rare congenital disorders of glycosylation (Zdražilová et al., 2020).
Interrelation with Liver Fibrosis
Research indicates a possible interrelation between dolichol and retinol metabolism, and their involvement in liver fibrosis. Studies on rats have shown changes in dolichol, dolichol isoprene units, and retinol content in liver cells under certain conditions, suggesting a complex interplay between these substances and liver health (Bassi et al., 2005).
Biosynthesis and Stereochemistry
Research has explored the biosynthesis and stereochemistry of dolichols in rat liver, providing insight into their molecular structure and formation. It's found that rat liver contains dolichols with chain lengths ranging from 17 to 21 isoprene residues, with Dol18 being a significant constituent (Gough & Hemming, 1970).
Biomarkers for Retinitis Pigmentosa
In patients with retinitis pigmentosa carrying specific mutations in the dehydrodolichol diphosphate synthase gene, Dol18 becomes the dominant dolichol species, unlike in normal individuals. The D18/D19 ratio serves as an index for dolichol length distribution and may be used as a biomarker for this condition (Wen, Lam, & Guan, 2013).
作用機序
- Endoplasmic Reticulum Stress : Dolichols are essential for the unfolded protein response (UPR) in the endoplasmic reticulum. They contribute to protein glycosylation and influence protein trafficking .
- Drought Response : Dolichol-deficient mutants exhibit altered responses to drought stress. These mutants show increased expression of stress-responsive genes and altered plasma membrane integrity, affecting turgor and stomatal conductance .
特性
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71-octadecamethyldoheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70-heptadecaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H148O/c1-73(2)37-20-38-74(3)39-21-40-75(4)41-22-42-76(5)43-23-44-77(6)45-24-46-78(7)47-25-48-79(8)49-26-50-80(9)51-27-52-81(10)53-28-54-82(11)55-29-56-83(12)57-30-58-84(13)59-31-60-85(14)61-32-62-86(15)63-33-64-87(16)65-34-66-88(17)67-35-68-89(18)69-36-70-90(19)71-72-91/h37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,90-91H,20-36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70-72H2,1-19H3/b74-39+,75-41+,76-43+,77-45+,78-47+,79-49+,80-51+,81-53+,82-55+,83-57+,84-59+,85-61+,86-63+,87-65+,88-67+,89-69+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSZJBJNUWXFX-XYHZWHRPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H148O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13937375 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)
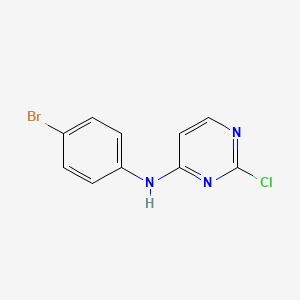

![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)

